

Hemoglobin Fukuyama: A Technical Overview of a Rare β -Globin Variant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hemoglobin Fukuyama*

Cat. No.: *B1168132*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hemoglobin Fukuyama** (Hb Fukuyama), a rare variant of the β -globin chain. This document synthesizes findings from published case reports, detailing the clinical presentation, hematological data, and functional characteristics of this hemoglobinopathy. Methodologies for key experiments are outlined to support further research and understanding of this variant.

Introduction to Hemoglobin Fukuyama

Hemoglobin Fukuyama is a structurally abnormal hemoglobin resulting from a point mutation in the β -globin gene (HBB). The specific mutation is a substitution of histidine by tyrosine at the 77th position of the β -globin chain, designated as β 77(EF1)His \rightarrow Tyr.^[1] This amino acid substitution is located in an internal, non-helical segment of the β -chain and is not directly involved in heme binding or the interaction between globin chains.^[1] Consequently, it is generally considered to be a clinically silent variant with no significant hematological or clinical abnormalities in heterozygous carriers.^{[1][2]}

Clinical and Hematological Findings

The clinical presentation of individuals heterozygous for **Hemoglobin Fukuyama** can be variable. The initial case report from Japan described a 64-year-old male with essentially normal hematological parameters.^[1] However, a more recent report from China on an

individual with Hb Fukuyama described microcytic hypochromic anemia.[\[2\]](#) This suggests potential phenotypic variability, possibly influenced by other genetic or environmental factors.

Table 1: Hematological Data from a Case Report of Hemoglobin Fukuyama

Parameter	Reported Value	Normal Range (Male Adult)
Hemoglobin (Hb)	12.7 g/dL	13.8 - 17.2 g/dL
Packed Cell Volume (PCV)	0.38 L/L	0.41 - 0.50 L/L
Red Blood Cell Count (RBC)	3.80 x 10 ¹² /L	4.5 - 5.9 x 10 ¹² /L
Mean Corpuscular Volume (MCV)	94.6 fL	80 - 100 fL
Mean Corpuscular Hemoglobin (MCH)	33.4 pg	27 - 32 pg
Mean Corpuscular Hemoglobin Concentration (MCHC)	35.3 g/dL	32 - 36 g/dL
Total Bilirubin	0.8 mg/dL	0.2 - 1.2 mg/dL
Hb Fukuyama	46.1%	N/A
Hb A	50.8%	> 95%
Hb A ₂	3.0%	2.0 - 3.5%
Hb F	0.25%	< 2%

Data from Hidaka K, et al. Hemoglobin. 1988;12(4):391-4.[\[1\]](#)

Functional Characteristics

Oxygen Affinity

Studies on the oxygen-binding properties of **Hemoglobin Fukuyama** have shown that it functions similarly to normal adult hemoglobin (HbA). The oxygen affinity, as measured by the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated), is within the

normal range. The Bohr effect and the effect of 2,3-diphosphoglycerate (2,3-DPG), both crucial for efficient oxygen release in tissues, are also comparable to HbA.[\[1\]](#)

Table 2: Oxygen Equilibrium Parameters of Hemoglobin Fukuyama

Parameter	Hb Fukuyama	Hb A (Control)
log P ₅₀	1.01	0.97
Hill's constant (n)	2.06	2.00
Bohr effect ($\Delta \log P_{50} / \Delta \text{pH}$)	-0.50	-0.60
2,3-DPG effect ($\Delta \log P_{50}$)	0.17	0.19

Data from Hidaka K, et al. Hemoglobin. 1988;12(4):391-4.[\[1\]](#)

Stability

The stability of **Hemoglobin Fukuyama** has been assessed using the isopropanol precipitation test. The negative result from this test indicates that the variant hemoglobin is not unstable.[\[1\]](#) [\[3\]](#) This is consistent with the location of the amino acid substitution, which is not in a region critical for the structural integrity of the hemoglobin molecule.[\[1\]](#)

Experimental Protocols

The following sections provide an overview of the methodologies used for the identification and characterization of **Hemoglobin Fukuyama**.

Hemoglobin Electrophoresis and Isoelectric Focusing

Principle: These techniques separate hemoglobin variants based on their net electrical charge at a specific pH.

Methodology (Cellulose Acetate Electrophoresis):

- **Sample Preparation:** A hemolysate is prepared from washed red blood cells by lysis with distilled water and a lysing agent.

- Application: The hemolysate is applied to a cellulose acetate membrane.
- Electrophoresis: The membrane is placed in an electrophoresis chamber containing a buffer of a specific pH (e.g., Tris-EDTA-Boric acid buffer, pH 8.4). An electric current is applied, causing the hemoglobin variants to migrate towards the anode or cathode based on their charge.[4]
- Visualization: After electrophoresis, the membrane is stained to visualize the separated hemoglobin bands.

Methodology (Isoelectric Focusing):

- Principle: Hemoglobin variants are separated on a gel containing a pH gradient. Each variant migrates to the point in the gradient where its net charge is zero (its isoelectric point).[5]
- Procedure: The hemolysate is applied to a polyacrylamide or agarose gel containing ampholytes that establish a pH gradient. An electric field is applied, and the hemoglobin variants migrate to their respective isoelectric points, forming sharp bands.[6][7]

Determination of Oxygen Dissociation Curve and P_{50}

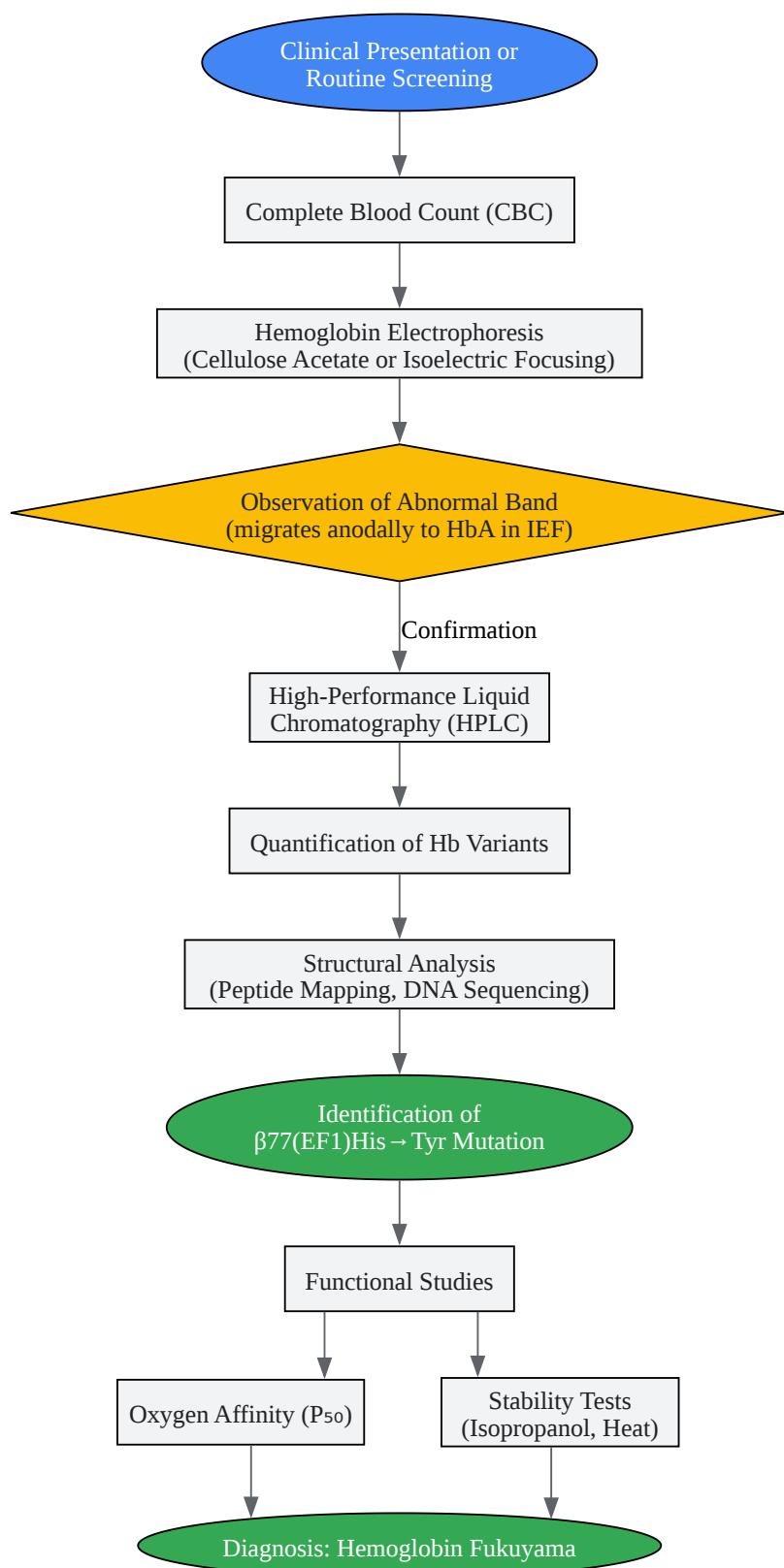
Principle: The oxygen dissociation curve illustrates the relationship between the partial pressure of oxygen (pO_2) and the percentage of hemoglobin saturated with oxygen. The P_{50} is a key parameter derived from this curve.[8]

Methodology:

- Sample Preparation: A solution of purified hemoglobin is prepared.
- Measurement: The oxygen equilibrium curve is determined automatically using specialized equipment that measures the changes in absorbance of the hemoglobin solution at different oxygen partial pressures.[9]
- Data Analysis: The data are plotted to generate the oxygen dissociation curve. From this curve, the P_{50} value, Hill's constant (n , a measure of cooperativity), the Bohr effect (by varying pH), and the 2,3-DPG effect (by adding 2,3-DPG) can be calculated.[10]

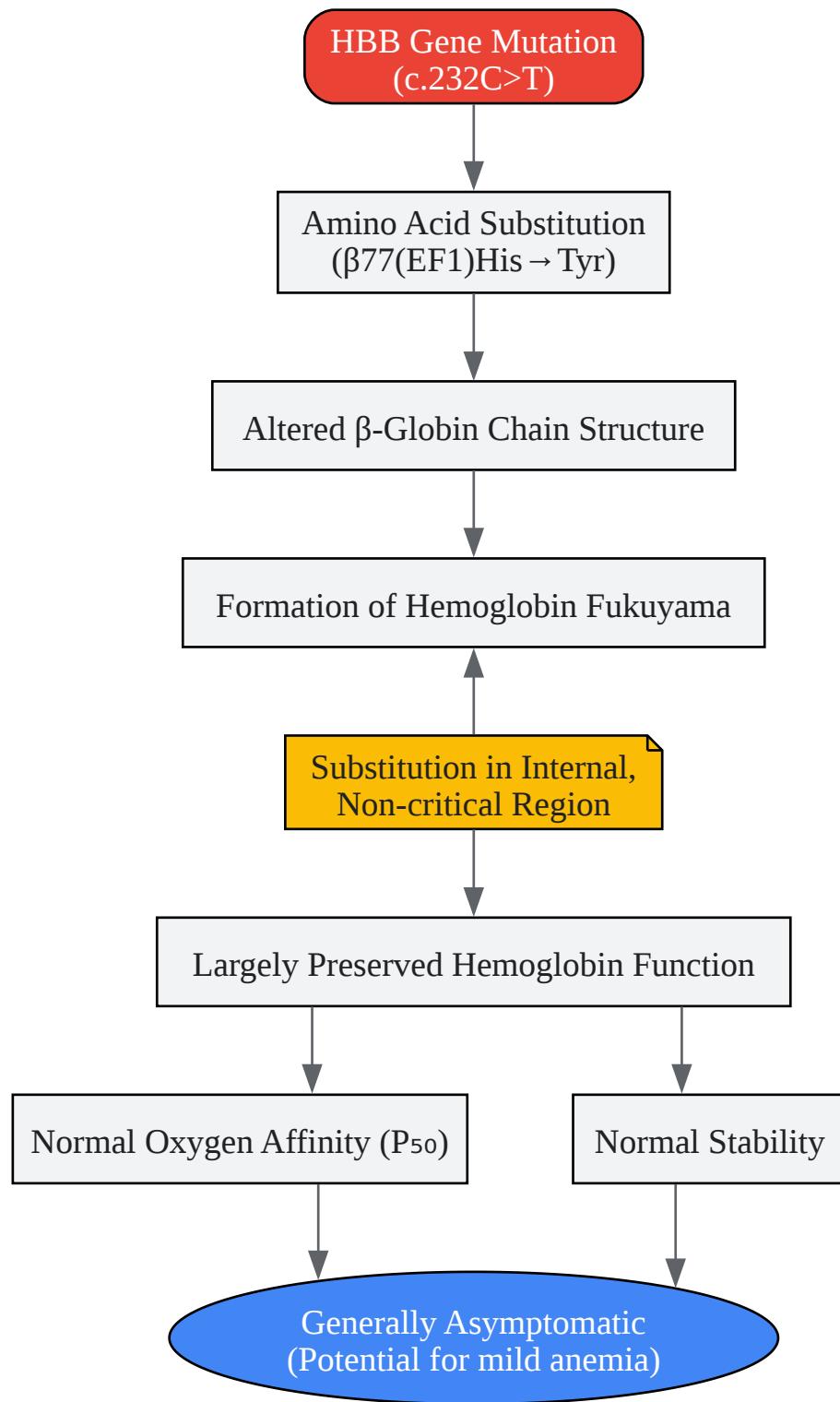
Hemoglobin Stability Tests

Principle: These tests assess the stability of hemoglobin variants under stress conditions, such as heat or the presence of certain chemicals. Unstable hemoglobins will denature and precipitate.


Methodology (Isopropanol Precipitation Test):

- **Procedure:** A solution of the hemolysate is mixed with a buffered 17% isopropanol solution. [\[11\]](#)
- **Incubation:** The mixture is incubated at 37°C.
- **Observation:** The solution is observed for the formation of a precipitate. Unstable hemoglobins will precipitate within a short period (e.g., 20 minutes), while stable hemoglobins will remain in solution. [\[12\]](#)

Methodology (Heat Denaturation Test):


- **Procedure:** A hemolysate is diluted in a buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and incubated in a water bath at a specific temperature (e.g., 50°C) for a set time (e.g., 60 minutes). [\[13\]](#)[\[14\]](#)
- **Analysis:** After incubation, the amount of precipitated hemoglobin is measured, often spectrophotometrically after centrifugation. [\[15\]](#)

Visualized Workflows and Relationships Diagnostic Workflow for Hemoglobin Fukuyama

[Click to download full resolution via product page](#)

Caption: Diagnostic workflow for the identification and characterization of **Hemoglobin Fukuyama**.

Pathophysiological Relationship of Hemoglobin Fukuyama

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of the Haematological Phenotype and Molecular Characteristics of Rare Abnormal Haemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isopropanol precipitation test - Chemwatch [chemwatch.net]
- 4. scribd.com [scribd.com]
- 5. gov.uk [gov.uk]
- 6. HAEMOGLOBIN PATTERN ANALYSIS - Prevention of Thalassaemias and Other Haemoglobin Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Newborn Screening for Sickle Cell Disease and Other Hemoglobinopathies: A Short Review on Classical Laboratory Methods—Isoelectric Focusing, HPLC, and Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxygen–hemoglobin dissociation curve - Wikipedia [en.wikipedia.org]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Familial Polycythemia Caused by a Novel Mutation in the Beta Globin Gene: Essential Role of P50 in Evaluation of Familial Polycythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Precipitation of oxyhemoglobins A and S by isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. Heat Stability Tests | Synnovis [synnovis.co.uk]
- 14. Heat Denaturation Test for Unstable Hemoglobin, with a Note on Its Application to Hemoglobin Survey in Japan - 山口県大学共同リポジトリ [petit.lib.yamaguchi-u.ac.jp]
- 15. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- To cite this document: BenchChem. [Hemoglobin Fukuyama: A Technical Overview of a Rare β -Globin Variant]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1168132#case-reports-and-clinical-findings-of-hemoglobin-fukuyama>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com